Cas no 489453-23-8 (Isoquinolin-1(2H)-one)

Isoquinolin-1(2H)-one is a heterocyclic organic compound featuring a fused benzene and pyridine ring system with a ketone functional group at the 1-position. This structure imparts versatility in synthetic chemistry, serving as a valuable intermediate for pharmaceuticals, agrochemicals, and materials science. Its rigid aromatic framework enhances stability, while the reactive carbonyl group allows for further functionalization, enabling the synthesis of complex derivatives. The compound is particularly useful in medicinal chemistry for developing bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity grades are available to ensure reproducibility in research and industrial applications. Its well-characterized properties make it a reliable building block for advanced chemical synthesis.
Isoquinolin-1(2H)-one structure
Isoquinolin-1(2H)-one structure
Product Name:Isoquinolin-1(2H)-one
CAS No:489453-23-8
MF:C9H7NO
MW:145.157982110977
MDL:MFCD00489132
CID:932166
PubChem ID:10284
Update Time:2025-10-28

Isoquinolin-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • Isoquinolin-1(2H)-one
    • 2H-ISOQUINOLIN-1-ONE
    • HMS1760O13
    • NSC27273
    • BDBM50068775
    • GS-6582
    • NS00042904
    • Isocarbostyril
    • 1,2-dihydroisoquinolin-1-one
    • CHEMBL339695
    • oxidoisoquinolinium
    • DB-375353
    • Isoquinolin-1-one
    • isoquinolin-2(1H)-one
    • Isoquinolinone
    • 489453-23-8
    • 2(1H)-ISOQUINOLINONE
    • Isoquinolone
    • PD180480
    • C06324
    • isoquinolin-1-ol
    • J-650286
    • DB-013848
    • 1-oxo-1,2-dihydroisoquinoline
    • SCHEMBL57212
    • EN300-17570
    • 95EG3HGG1P
    • isoquinolinol
    • BCP26501
    • AC-3150
    • SCHEMBL8327294
    • AI3-62131
    • 1(2H)-ISOQUINILONE
    • AB1219
    • 1-Isoquinolinol
    • CS-W002014
    • J-504795
    • W-60387
    • BCP23848
    • EINECS 207-732-1
    • 1-Hydroxyisoquinoline
    • SCHEMBL3527162
    • MFCD00489132
    • 4YS
    • Isocarbostyril (VAN)
    • AE-842/31875012
    • 1-(2H)-isoquinolone
    • SY004064
    • 1(2H)-Isoquinolone
    • Oprea1_201307
    • SB37336
    • MFCD00006899
    • AKOS001059571
    • AKOS007930083
    • HY-W002014
    • AM20061248
    • NSC 27273
    • Isocarbostyril, 98%
    • UNII-95EG3HGG1P
    • InChI=1/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11
    • 1(2H)-ISOQUINOLINONE
    • A7360
    • Q27103017
    • Z56960237
    • NSC-27273
    • CHEBI:18350
    • DTXSID10197677
    • 491-30-5
    • 87602-67-3
    • MDL: MFCD00489132
    • Inchi: 1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
    • InChI Key: VDBNYAPERZTOOF-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C=CN1

Computed Properties

  • Exact Mass: 145.052763847g/mol
  • Monoisotopic Mass: 145.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.1Ų

Isoquinolin-1(2H)-one Pricemore >>

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Additional information on Isoquinolin-1(2H)-one

Isoquinolin-1(2H)-one (CAS No. 489453-23-8): A Comprehensive Overview

Isoquinolin-1(2H)-one (CAS No. 489453-23-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1,2-dihydroisoquinolin-1-one, belongs to the class of isoquinolines and is characterized by its unique chemical structure and biological properties. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of Isoquinolin-1(2H)-one.

Chemical Properties

Isoquinolin-1(2H)-one is a heterocyclic compound with the molecular formula C9H7NO. It consists of a benzene ring fused to a pyridine ring, with an additional ketone group at the 1-position. The compound exhibits high stability and can exist in various tautomeric forms, which contribute to its diverse reactivity and biological activity. The presence of the ketone group allows for a range of chemical reactions, including nucleophilic addition, condensation, and substitution reactions.

Synthesis Methods

The synthesis of Isoquinolin-1(2H)-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 2-aminobenzaldehyde with an appropriate ketone or aldehyde in the presence of an acid catalyst. This reaction typically proceeds via an imine intermediate, which then undergoes cyclization to form the isoquinoline ring. Another approach involves the Pictet-Spengler reaction, where a β-carbonyl amine is cyclized under acidic conditions to form the isoquinoline skeleton.

Biological Activities

Isoquinolin-1(2H)-one has been extensively studied for its biological activities, particularly in the context of medicinal chemistry and drug discovery. Recent research has highlighted its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, studies have shown that Isoquinolin-1(2H)-one derivatives can inhibit the activity of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, Isoquinolin-1(2H)-one has demonstrated antioxidant and anti-inflammatory effects. These properties make it a promising candidate for the development of novel therapeutic agents targeting oxidative stress and inflammation-related disorders. Furthermore, some derivatives of Isoquinolin-1(2H)-one have shown neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Clinical Applications and Research Developments

The potential clinical applications of Isoquinolin-1(2H)-one are currently being explored through various preclinical and clinical studies. One area of significant interest is its use as an anticancer agent. Preclinical studies have demonstrated that certain derivatives of Isoquinolin-1(2H)-one can selectively inhibit cancer cell proliferation while sparing normal cells. This selective cytotoxicity is attributed to their ability to disrupt key signaling pathways involved in cancer cell survival and growth.

In addition to cancer research, there is growing interest in the use of Isoquinolin-1(2H)-one derivatives for treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). These conditions are characterized by chronic inflammation and oxidative stress, which can be effectively managed by compounds with antioxidant and anti-inflammatory properties like those found in Isoquinolin-1(2H)-one.

Conclusion

In conclusion, Isoquinolin-1(2H)-one (CAS No. 489453-23-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for future advancements in drug discovery and development.

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